(1S,4S)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane Dihydrobromide
Overview
Description
(1S,4S)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane Dihydrobromide is a useful research compound. Its molecular formula is C12H18Br2N2 and its molecular weight is 350.09 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
The primary targets of (1S,4S)-2-Benzyl-2,5-diazabicyclo[22It is known that this compound is used as a starting material for the synthesis of chiral diazabicyclic ligands .
Mode of Action
The compound interacts with its targets by serving as a precursor in the preparation of diazabicyclo[2.2.1]heptane derivatives . These derivatives can act as catalysts in asymmetric catalysis reactions .
Biochemical Pathways
It is known to be involved in the synthesis of chiral diazabicyclic ligands, which are applicable in the preparation of dicopper (ii) complexes . These complexes can play a role in various biochemical reactions.
Result of Action
It is known to be used as an organocatalyst in biginelli reaction of aromatic aldehydes with ethyl acetoacetate and urea .
Future Directions
The compound has potential applications in the field of medicine due to its antiproliferative activity. It has been suggested that rapid chemical modifications of this lead are necessary for further investigation as a drug-like safer antitumor candidate and also to achieve compounds with better activity profile .
Biochemical Analysis
Biochemical Properties
(1S,4S)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane Dihydrobromide plays a crucial role in biochemical reactions, particularly as a ligand in asymmetric catalysis. It interacts with a variety of enzymes and proteins, including nicotinic acetylcholine receptors, where it acts as a ligand . These interactions are primarily mediated through hydrogen bonding and hydrophobic interactions, which stabilize the ligand-receptor complex and modulate receptor activity.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving nicotinic acetylcholine receptors . This compound can modulate gene expression and cellular metabolism, leading to changes in cell proliferation and apoptosis. For instance, it has demonstrated antiproliferative activity against certain cancer cell lines by inducing apoptosis through caspase-3 activation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an agonist or antagonist at nicotinic acetylcholine receptors, depending on the receptor subtype . This binding can inhibit or activate downstream signaling pathways, leading to alterations in gene expression and cellular responses. Additionally, it can inhibit certain enzymes involved in metabolic pathways, further influencing cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under standard laboratory conditions, but its activity can degrade over extended periods . Long-term studies have shown that it can have sustained effects on cellular function, particularly in in vitro models, where it continues to modulate cell signaling and metabolism over time .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, it can effectively modulate receptor activity and cellular responses without significant toxicity . At higher doses, it may exhibit toxic effects, including disruptions in normal cellular function and potential cytotoxicity . These threshold effects highlight the importance of careful dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are crucial for its biotransformation and elimination . These interactions can affect metabolic flux and the levels of various metabolites, influencing overall cellular metabolism and function .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These mechanisms ensure its proper localization and accumulation in target tissues, where it can exert its biochemical effects. The compound’s distribution is influenced by its hydrophobicity and affinity for cellular membranes .
Subcellular Localization
The subcellular localization of this compound is critical for its activity. It is often found in the cytoplasm and associated with cellular membranes, where it interacts with membrane-bound receptors and enzymes . Post-translational modifications and targeting signals can direct it to specific subcellular compartments, enhancing its functional specificity .
Properties
IUPAC Name |
(1S,4S)-2-benzyl-2,5-diazabicyclo[2.2.1]heptane;dihydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2.2BrH/c1-2-4-10(5-3-1)8-14-9-11-6-12(14)7-13-11;;/h1-5,11-13H,6-9H2;2*1H/t11-,12-;;/m0../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOMPEQIPSQFVMO-AQEKLAMFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNC1CN2CC3=CC=CC=C3.Br.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2CN[C@@H]1CN2CC3=CC=CC=C3.Br.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Br2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10562169 | |
Record name | (1S,4S)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane--hydrogen bromide (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10562169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116258-17-4 | |
Record name | (1S,4S)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane--hydrogen bromide (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10562169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1S,4S)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane Dihydrobromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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